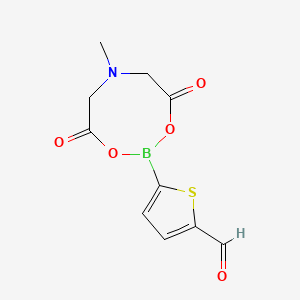

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde

Beschreibung

This compound (CAS 1104637-06-0) features a thiophene-2-carbaldehyde core conjugated to a boron-containing dioxazaborocan heterocycle. The boron moiety is stabilized by a methyl-substituted 1,3,6,2-dioxazaborocan ring, which enhances its stability and reactivity in cross-coupling reactions. Synthesized via palladium-catalyzed couplings (e.g., Stille or Suzuki reactions) and subsequent functionalization , it is primarily utilized in medicinal chemistry for constructing bioactive molecules, such as EP300/CBP acetyltransferase inhibitors .

Eigenschaften

IUPAC Name |

5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO5S/c1-12-4-9(14)16-11(17-10(15)5-12)8-3-2-7(6-13)18-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOPPZMPYPCZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde typically involves multiple steps, starting with the preparation of the thiophene ring and the dioxazaborocane moiety separately, followed by their coupling. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The boron-containing dioxazaborocane moiety can form stable complexes with biomolecules, potentially leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Boron-Containing Thiophene Derivatives

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde

- Structural Difference : The boron group is attached at the 4-position of the thiophene ring instead of the 5-position.

- Impact : Altered electronic effects due to positional isomerism may influence reactivity in cross-coupling reactions. For example, the 5-position substitution in the target compound may offer better conjugation for charge transfer in medicinal applications .

Cyclohexyl(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)acetaldehyde

- Structural Difference : Replaces the thiophene ring with a cyclohexyl-acetaldehyde group.

- Impact: The absence of the thiophene moiety reduces π-conjugation, limiting optoelectronic applications. However, the cyclohexyl group may improve solubility in non-polar solvents .

- Synthesis : Prepared via MIDA boronate chemistry, similar to the target compound .

Non-Boron Thiophene Carbaldehydes

5-(4,5-bis(4-(9H-Carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6a)

- Structural Features : Bulky carbazole substituents at the 4,5-positions of the thiophene ring.

- Applications : Used in organic electronics (e.g., OLEDs) due to strong electron-donating carbazole units .

5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde

- Structural Features : An ethylhexylthio group replaces the boron heterocycle.

- Impact : The thioether group enhances hydrophobicity but reduces electrophilicity at the aldehyde position. Molecular weight (256.43 g/mol) is lower than the boron-containing analog .

- Applications: Potential use in polymer chemistry or as a ligand in catalysis .

Fused-Ring Thiophene Derivatives

Benzo[b]thiophene-2-carbaldehyde

- Structural Features : A benzene ring fused to the thiophene core.

- Impact: Extended conjugation increases absorption in the UV-Vis range compared to non-fused analogs. Similarity score to the target compound: 0.68 (based on structural databases) .

- Applications : Common in dye-sensitized solar cells (DSSCs) and fluorescent probes .

Physicochemical and Functional Comparisons

Key Properties

Reactivity and Stability

- Boron-Containing Compounds : The dioxazaborocan ring in the target compound enhances stability against hydrolysis compared to simple boronic acids, making it suitable for multi-step syntheses .

- Electron-Donating Groups: Carbazole or diphenylamino substituents (e.g., 6a–c) increase HOMO energy levels, beneficial for hole transport in optoelectronics .

Biologische Aktivität

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde is , with a molecular weight of approximately 267.07 g/mol. The compound features a thiophene ring and a dioxaborocane moiety, which contribute to its reactivity and biological interactions.

Anticancer Activity

There is emerging evidence suggesting that boron-containing compounds possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. Specific mechanisms may involve:

- Inhibition of key signaling pathways : Such as PI3K/Akt and MAPK pathways.

- Induction of reactive oxygen species (ROS) : Leading to cellular stress and apoptosis.

Neuroprotective Effects

Some studies have explored the neuroprotective potential of thiophene derivatives in models of neurodegenerative diseases. The mechanisms proposed include:

- Reduction of oxidative stress : Thiophene derivatives may enhance the antioxidant defense system.

- Modulation of neuroinflammation : By inhibiting pro-inflammatory cytokines.

Case Studies

While direct case studies on 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde are scarce, research on related compounds provides insights into its potential biological effects:

-

Study on Boron Compounds in Cancer Therapy :

- Researchers investigated various boron-containing compounds for their ability to inhibit tumor growth in vitro and in vivo.

- Results indicated significant tumor reduction in animal models treated with boron derivatives.

-

Neuroprotection in Animal Models :

- A study evaluated the effects of thiophene-based compounds on cognitive decline in Alzheimer’s models.

- Findings suggested improved cognitive performance and reduced amyloid plaque formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.